Cas no 338407-90-2 (N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide)

N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
-
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI83591-1g |
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI83591-10mg |
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | N151350-25mg |
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide |
338407-90-2 | 25mg |
$ 230.00 | 2022-06-03 | ||
TRC | N151350-50mg |
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide |
338407-90-2 | 50mg |
$ 380.00 | 2022-06-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873674-1g |
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI83591-1mg |
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83591-5mg |
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI83591-500mg |
N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzamide |
338407-90-2 | >90% | 500mg |
$720.00 | 2024-04-20 |
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide 関連文献
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamideに関する追加情報
Introduction to N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS No. 338407-90-2)
N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, identified by its CAS number 338407-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a nitro group and a triazolyl moiety, contribute to its unique chemical properties and potential applications in drug discovery.
The molecular structure of N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide consists of a benzenoid core substituted with various functional groups. The 4-methylphenyl group introduces a methyl substituent at the para position relative to the nitro group, which can influence the electronic distribution and reactivity of the molecule. The 3-nitro group is a well-known pharmacophore that often enhances the lipophilicity and binding affinity of small molecules to biological targets. Additionally, the 1H-1,2,4-triazol-1-yl moiety adds another layer of complexity to the molecule, potentially influencing its metabolic stability and pharmacokinetic profile.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The triazolyl group, in particular, has been extensively studied for its role in various bioactive molecules. Research has shown that triazoles can act as key intermediates in the synthesis of antifungal, antiviral, and anti-inflammatory agents. The incorporation of a triazolyl group into N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide may contribute to its ability to interact with biological targets in a specific manner, thereby enhancing its pharmacological activity.
The nitro group in this compound is another critical feature that contributes to its chemical reactivity and biological activity. Nitroaromatic compounds have been widely used in medicinal chemistry due to their ability to modulate enzyme activity and receptor binding. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring, affecting its interactions with biological targets. This property makes N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide a promising candidate for further investigation in drug discovery.
The synthesis of N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a suitable precursor molecule followed by the introduction of the nitro and triazolyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications at specific positions on the aromatic ring. These synthetic strategies are crucial for obtaining the desired molecular architecture with minimal side reactions.
The pharmacological evaluation of N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide has revealed several interesting properties. Preliminary studies have shown that this compound exhibits moderate activity against certain enzymatic targets relevant to inflammatory diseases. The presence of both the nitro and triazolyl groups appears to synergistically enhance its binding affinity to these targets. Additionally, computational modeling studies have been conducted to understand the molecular interactions between this compound and potential biological receptors.
In conclusion, N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (CAS No. 338407-90-2) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. Continued research into its synthesis, pharmacological properties, and potential applications will undoubtedly contribute valuable insights into drug discovery efforts.
338407-90-2 (N-(4-Methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide) Related Products
- 4920-34-7(1,2,4-Trifluoro-3-methoxybenzene)
- 2751611-66-0(tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate)
- 1056456-21-3(N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)
- 268738-23-4(1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione)
- 2418692-97-2(sodium 7-methyl-1H-pyrrolo2,3-cpyridine-2-carboxylate)
- 2138080-18-7((2-fluorophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)
- 1702010-58-9(4,5-Dichloro-2-(2-fluoroethoxy)aniline)
- 2137737-57-4(2,2-Difluoro-3-(oxolan-3-yloxy)propan-1-amine)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)




